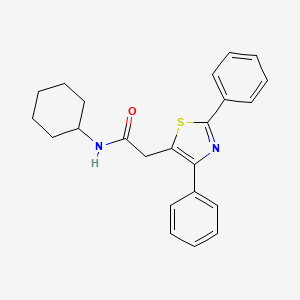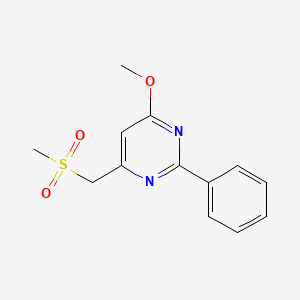![molecular formula C16H19N3O2 B3129990 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine CAS No. 339278-90-9](/img/structure/B3129990.png)
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine
Descripción general
Descripción
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine typically involves the use of pyrimidine as a starting material. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4,6-dichloro-2-methylthiopyrimidine is used as a starting material, and phenylboronic acid is used as a reagent in the presence of triphenylphosphine and palladium acetate . The reaction conditions are mild and functional group tolerant, making this method efficient for synthesizing the desired compound.
Análisis De Reacciones Químicas
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known anticancer drug that targets tyrosine kinases.
Dasatinib: Another anticancer drug with a similar mechanism of action as imatinib.
Nilotinib: A pyrimidine-based drug used for treating leukemia.
What sets this compound apart is its unique structure, which imparts distinct chemical and biological properties. Its methoxymethyl and morpholine groups contribute to its versatility and potential for various applications .
Propiedades
IUPAC Name |
4-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-20-12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDWOAWDWORYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209085 | |
| Record name | 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339278-90-9 | |
| Record name | 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339278-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-benzyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129912.png)
![Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate](/img/structure/B3129916.png)
![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3129931.png)
![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B3129938.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3129944.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B3129948.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3129972.png)
![4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]thiomorpholine](/img/structure/B3130001.png)



![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)
